An In-depth Technical Guide to the Synthesis of p,p'-Diaminodiphenyl-2,2,2-trichloroethane
An In-depth Technical Guide to the Synthesis of p,p'-Diaminodiphenyl-2,2,2-trichloroethane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a plausible synthetic route for p,p'-diaminodiphenyl-2,2,2-trichloroethane (CAS Number: 4485-25-0). The synthesis is presented as a two-step process, commencing with the preparation of a dinitro intermediate, followed by its reduction to the target diamino compound. The methodologies described are based on established chemical principles for analogous reactions.
Synthesis Overview
The synthesis of p,p'-diaminodiphenyl-2,2,2-trichloroethane can be achieved through a two-step reaction sequence. The first step involves an electrophilic aromatic substitution reaction between chloral (trichloroacetaldehyde) and nitrobenzene to yield 1,1,1-trichloro-2,2-bis(4-nitrophenyl)ethane. The subsequent step is the reduction of the nitro groups to primary amino groups, affording the final product.
Step 1: Synthesis of 1,1,1-Trichloro-2,2-bis(4-nitrophenyl)ethane
This initial step involves the condensation of chloral with nitrobenzene in the presence of a strong acid catalyst, typically concentrated sulfuric acid. The reaction proceeds via electrophilic aromatic substitution, where the protonated chloral acts as the electrophile attacking the electron-rich para position of the nitrobenzene rings.
Experimental Protocol
A detailed experimental protocol for the synthesis of the dinitro intermediate is provided below.
Materials:
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Chloral (trichloroacetaldehyde)
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Nitrobenzene
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Concentrated sulfuric acid (98%)
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Ice
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Ethanol
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Distilled water
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Round-bottom flask
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Magnetic stirrer
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Reflux condenser
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Heating mantle
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Separatory funnel
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Büchner funnel and flask
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add nitrobenzene and concentrated sulfuric acid.
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Cool the mixture in an ice bath with continuous stirring.
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Slowly add chloral to the cooled mixture. The addition should be dropwise to control the exothermic reaction.
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After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
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Gently heat the mixture using a heating mantle and maintain a constant temperature for several hours to ensure the completion of the reaction.
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After the reaction period, carefully pour the mixture over crushed ice with stirring. This will precipitate the crude product.
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Isolate the solid product by vacuum filtration using a Büchner funnel.
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Wash the crude product with cold distilled water to remove any remaining acid.
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Recrystallize the crude 1,1,1-trichloro-2,2-bis(4-nitrophenyl)ethane from a suitable solvent, such as ethanol, to obtain the purified product.
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Dry the purified crystals in a vacuum oven.
Quantitative Data
| Parameter | Value |
| Reactants | |
| Chloral | 1.0 equivalent |
| Nitrobenzene | 2.2 equivalents |
| Sulfuric Acid (98%) | Catalytic amount (e.g., 10 mol%) |
| Reaction Conditions | |
| Initial Temperature | 0-5 °C (ice bath) |
| Reaction Temperature | 60-80 °C |
| Reaction Time | 4-6 hours |
| Work-up & Purification | |
| Quenching | Crushed ice |
| Purification Method | Recrystallization from ethanol |
| Expected Yield | 60-70% |
Step 2: Reduction of 1,1,1-Trichloro-2,2-bis(4-nitrophenyl)ethane to p,p'-Diaminodiphenyl-2,2,2-trichloroethane
The second step involves the reduction of the nitro groups of the intermediate to amino groups. A common and effective method for this transformation is the use of a metal in an acidic medium, such as tin and hydrochloric acid.
Experimental Protocol
A detailed experimental protocol for the reduction of the dinitro intermediate to the final diamino product is provided below.
Materials:
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1,1,1-Trichloro-2,2-bis(4-nitrophenyl)ethane
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Granulated tin
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Concentrated hydrochloric acid
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Sodium hydroxide solution (e.g., 10 M)
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Ethanol
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Distilled water
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Round-bottom flask
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Magnetic stirrer
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Reflux condenser
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Heating mantle
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Büchner funnel and flask
Procedure:
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Place the synthesized 1,1,1-trichloro-2,2-bis(4-nitrophenyl)ethane and granulated tin in a round-bottom flask.
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Add ethanol to the flask to act as a solvent.
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Slowly add concentrated hydrochloric acid to the mixture with stirring. An exothermic reaction will occur.
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Once the initial reaction subsides, heat the mixture to reflux using a heating mantle for several hours until the reaction is complete (monitored by TLC).
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After cooling to room temperature, carefully neutralize the excess acid by the slow addition of a concentrated sodium hydroxide solution until the mixture is basic. This will precipitate the tin salts.
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Filter the mixture to remove the tin salts.
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The filtrate contains the desired product. The product may precipitate upon cooling and neutralization. If so, it can be collected by filtration.
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If the product remains in solution, it can be extracted with a suitable organic solvent.
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Purify the crude p,p'-diaminodiphenyl-2,2,2-trichloroethane by recrystallization from an appropriate solvent system (e.g., ethanol/water).
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Dry the purified product under vacuum.
Quantitative Data
| Parameter | Value |
| Reactants | |
| Dinitro-intermediate | 1.0 equivalent |
| Tin (granulated) | 6-8 equivalents |
| Hydrochloric Acid (conc.) | Sufficient to maintain acidic medium |
| Reaction Conditions | |
| Solvent | Ethanol |
| Reaction Temperature | Reflux (approx. 80-90 °C) |
| Reaction Time | 3-5 hours |
| Work-up & Purification | |
| Neutralization | Sodium hydroxide solution |
| Purification Method | Recrystallization from ethanol/water |
| Expected Yield | 70-85% |
Synthesis Workflow Diagram
The following diagram illustrates the two-step synthesis of p,p'-diaminodiphenyl-2,2,2-trichloroethane.
Caption: Two-step synthesis of p,p'-diaminodiphenyl-2,2,2-trichloroethane.
